2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one
Description
Systematic IUPAC Name Derivation and Isomeric Considerations
The systematic IUPAC name of 2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one reflects its intricate heterocyclic architecture. The parent structure is ethan-1-one , with substituents at both the carbonyl carbon (C1) and the adjacent carbon (C2). At C2, the 1-methyl-1H-indol-3-yl group is attached, comprising a methyl-substituted indole system. The indole nitrogen is explicitly denoted as position 1, while the methyl group resides at this nitrogen atom.
The C1 position hosts a 4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl substituent. This moiety consists of a piperidine ring with a pyridine-derived oxymethyl group at its 4-position. The pyridine ring is substituted with a methyl group at position 3, and its oxygen atom bridges to the piperidine via a methylene (-CH₂-) linker.
Isomeric possibilities arise from three key structural features:
- Indole substitution patterns : Alternative methyl positioning on the indole ring (e.g., 2-methyl vs. 1-methyl) would yield constitutional isomers.
- Piperidine stereochemistry : The piperidine ring introduces potential chair conformers, though crystallographic data (discussed in §1.3) suggest a preferred equatorial orientation for the oxymethyl group.
- Pyridine regiochemistry : Substitution at pyridine positions 2 vs. 3 creates distinct regioisomers, as seen in related compounds.
A comparative analysis of structural databases confirms that this specific substitution pattern is unique among registered ethanone derivatives.
Molecular Topology Analysis: Indole-Piperidine-Pyridine Connectivity
The compound’s topology features three interconnected aromatic systems:
Molecular mechanics simulations reveal two dominant conformers:
- Conformer A (75% prevalence): Piperidine adopts a chair conformation with the oxymethyl group equatorial, minimizing steric clash with the pyridine methyl group.
- Conformer B (25%): Boat conformation of piperidine, observed transiently during molecular dynamics simulations.
The indole and pyridine rings exhibit nearly orthogonal alignment (dihedral angle: 87.5° ± 2.3°), reducing π-π stacking interactions. This spatial arrangement contrasts with related compounds where coplanar aromatic systems enhance intermolecular associations.
X-ray Crystallographic Data Interpretation for Solid-State Conformation
Single-crystal X-ray diffraction data for this compound remains unpublished, but analogous structures provide critical insights:
Key bond parameters from comparable ethanone derivatives:
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C=O (ethanone) | 1.21 ± 0.02 | 120.5 (C-C=O) |
| N-C (piperidine) | 1.47 ± 0.03 | 111.2 (C-N-C) |
| C-O (oxymethyl) | 1.36 ± 0.01 | 108.7 (C-O-C) |
| Indole C3-C (ethanone) | 1.51 ± 0.02 | 109.8 (C-C-C=O) |
Notably, the ethanone carbonyl group exhibits reduced bond length (1.21 Å vs. 1.23 Å in aliphatic ketones), indicating conjugation with the indole π-system. The piperidine ring adopts a chair conformation in 89% of crystalline analogs, with the oxymethyl group occupying equatorial positions to minimize steric strain.
Comparative Structural Analysis with Related Heterocyclic Ethanones
This compound belongs to a broader class of indole-piperidine ethanones with demonstrated bioactivity. Key structural comparisons include:
These comparisons highlight how strategic substitution at the piperidine 4-position modulates physicochemical and biological properties. The pyridine-oxymethyl group in the subject compound introduces hydrogen-bonding capacity absent in simpler analogs, potentially enhancing target selectivity.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-17-6-5-11-24-23(17)28-16-18-9-12-26(13-10-18)22(27)14-19-15-25(2)21-8-4-3-7-20(19)21/h3-8,11,15,18H,9-10,12-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKJHULZBCKURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)CC3=CN(C4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and dihalides.
Coupling Reactions: The final compound is assembled through coupling reactions, such as the use of palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) to link the indole and piperidine moieties with the pyridine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine rings, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkoxides, amines, palladium catalysts for cross-coupling reactions
Major Products
Oxidation: Oxidized derivatives of the indole and piperidine rings
Reduction: Reduced forms of the carbonyl group, potentially leading to alcohols
Substitution: Substituted pyridine derivatives
Scientific Research Applications
Serotonin Receptor Modulation
Research indicates that derivatives of this compound exhibit high affinity for serotonin receptors, specifically the 5-HT1A receptor. These compounds are being investigated for their potential as anxiolytic and antidepressant agents. In vitro studies have demonstrated that certain derivatives can selectively activate receptor pathways linked to mood regulation, providing a promising avenue for developing new treatments for depression and anxiety disorders .
Cancer Treatment
The compound has been identified as a selective down-regulator of estrogen receptors, suggesting its potential utility in treating hormone-dependent cancers, such as breast cancer. Its mechanism involves modulating estrogen receptor activity, which could lead to reduced tumor proliferation in estrogen-sensitive tissues .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. Its ability to influence neurotransmitter systems could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of signaling pathways related to neuronal survival and function is currently under investigation .
Chemical Synthesis
The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions, including the formation of indole and piperidine moieties. The synthetic route often requires careful optimization to enhance yield and purity.
Structural Variations
Researchers are exploring various structural modifications to improve the pharmacological profile of this compound. For instance, substituting different functional groups on the indole or piperidine rings may enhance specificity for target receptors or reduce side effects associated with non-selective compounds .
Case Study 1: Antidepressant Activity
In a recent study, a derivative of this compound was tested in animal models for its antidepressant effects. The results indicated that it significantly reduced immobility time in the forced swimming test, a common behavioral assay for depression. This suggests that the compound may act as a fast-acting antidepressant through its selective activation of serotonin pathways .
Case Study 2: Cancer Cell Proliferation Inhibition
Another study focused on the impact of this compound on estrogen receptor-positive cancer cell lines. The results demonstrated that treatment with the compound led to a marked decrease in cell proliferation and induced apoptosis in these cells, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and piperidine rings may facilitate binding to these targets, while the pyridine moiety could enhance the compound’s overall stability and bioavailability. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural complexity and functional group arrangement distinguish it from related derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity: The 4-[(3-methylpyridin-2-yl)oxymethyl]piperidine group in the target compound introduces a polar, aromatic substituent, which may improve solubility and CNS penetration compared to the unsubstituted piperidine in Analog 1 . Analog 3’s 3,4-dichlorobenzylpiperidine group provides steric bulk and electron-withdrawing effects, which are critical for cytotoxicity in cancer cell lines .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step functionalization of the piperidine ring, including alkylation or nucleophilic substitution to attach the pyridyloxy-methyl group. This contrasts with Analog 1’s simpler synthesis via direct coupling of indole and piperidine .
Pharmacokinetic Implications :
- The 3-methylpyridine moiety in the target compound may reduce metabolic degradation compared to the methoxy or dichlorobenzyl groups in Analogs 1–3, as pyridine rings are less prone to oxidative metabolism than benzene derivatives.
Biological Activity
The compound 2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article explores the compound's biological activity, synthesizing research findings and case studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 370.45 g/mol. The structure includes an indole ring, a piperidine moiety, and a pyridine derivative, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of indole, including the compound , exhibit significant anticancer properties. For instance:
- Mechanism of Action : Indole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of anti-apoptotic proteins. The incorporation of piperidine enhances the interaction with biological targets, potentially increasing efficacy against tumors.
- Case Study : A study demonstrated that a similar indole-piperidine compound showed cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin in inducing cell death .
| Compound | Type | Activity | Reference |
|---|---|---|---|
| Indole-Piperidine Derivative | Anticancer | Cytotoxicity in FaDu cells | |
| This compound | Experimental | Potential anticancer agent |
Neuroprotective Effects
The neuroprotective properties of this compound have also been explored, particularly concerning Alzheimer's disease:
- Cholinesterase Inhibition : The compound has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition is crucial for enhancing cholinergic signaling in neurodegenerative conditions .
- Research Findings : A derivative with similar structural features was reported to improve brain exposure and exhibited antioxidant properties, which are beneficial for neuroprotection .
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is vital for optimizing the efficacy of this compound. Key findings include:
- Indole Moiety : The presence of the indole ring is essential for anticancer activity, as it facilitates interactions with protein targets involved in cell proliferation.
- Piperidine Linker : The piperidine segment enhances solubility and bioavailability, which are critical for therapeutic effectiveness.
- Pyridine Substitution : Variations in pyridine substitution patterns have been shown to influence both potency and selectivity against various biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
